molecular formula C22H20FN5O2 B11289437 6-(4-Fluorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

6-(4-Fluorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11289437
M. Wt: 405.4 g/mol
InChI Key: VJRWFRLRBPHWJO-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps. One common method involves the reaction of 4-fluorobenzaldehyde with 2-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography, may also be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
  • 8-(4-bromophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione

Uniqueness

The presence of the fluorophenyl group in 8-(4-fluorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs, which may have different physicochemical properties and biological activities.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H20FN5O2/c1-14-5-3-4-6-15(14)13-28-20(29)18-19(25(2)22(28)30)24-21-26(11-12-27(18)21)17-9-7-16(23)8-10-17/h3-10H,11-13H2,1-2H3

InChI Key

VJRWFRLRBPHWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3CCN4C5=CC=C(C=C5)F)N(C2=O)C

Origin of Product

United States

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